BCR-ABL WT Enzymatic Inhibition: Nilotinib vs. Imatinib Direct Potency Comparison
Nilotinib exhibits 10-50-fold greater potency than imatinib against wild-type BCR-ABL in enzymatic inhibition assays [1]. This enhanced potency arises from structural optimization of the ATP-binding site interaction, resulting in a tighter fit for the inactive DFG-out conformation of the ABL kinase domain [2]. The compound was rationally designed based on the imatinib-ABL co-crystal structure specifically to improve binding affinity while maintaining selectivity.
| Evidence Dimension | BCR-ABL wild-type enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | <30 nM |
| Comparator Or Baseline | Imatinib: 300-600 nM (10-50-fold higher) |
| Quantified Difference | 10-50-fold greater potency |
| Conditions | Biochemical kinase assay; ABL wild-type; ATP-competitive inhibition; DFG-out conformation binding |
Why This Matters
Higher intrinsic potency enables lower dosing requirements (300-400 mg BID nilotinib vs. 400 mg QD imatinib) while achieving superior molecular response rates, directly impacting clinical procurement decisions and compound sourcing for kinase inhibition studies.
- [1] Danziten PK Study Group. Pharmacokinetic profile of novel reduced-dose Danziten™ (nilotinib tablets) versus Tasigna® (nilotinib capsules). Cancer Chemother Pharmacol. 2025;95(1):56. (Introduction section citing 10-50-fold potency vs imatinib) View Source
- [2] Weisberg E, Manley P, Mestan J, Cowan-Jacob S, Ray A, Griffin JD. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL. Br J Cancer. 2006;94(12):1765-1769. View Source
